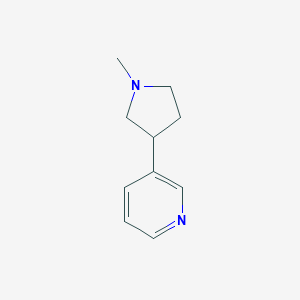

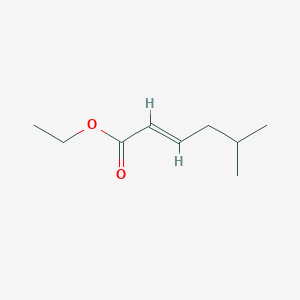

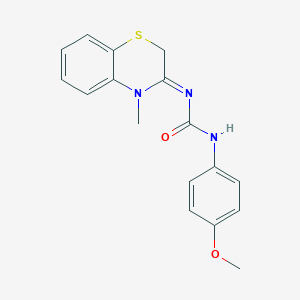

3-(1-Methyl-3-pyrrolidinyl)pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including compounds similar to 3-(1-Methyl-3-pyrrolidinyl)pyridine, often involves multi-step chemical processes that include condensation reactions, reductions, and functional group transformations. Nguyen and Dai (2023) describe a method for preparing pyrrolidine-2,3-dione derivatives, showcasing the diverse approaches to synthesizing pyrrolidine cores. Similarly, Klappa, Rich, and McNeill (2002) detail a novel condensation method for synthesizing 3,5-disubstituted-2-pyridylpyrroles, demonstrating the versatility of pyrrolidine synthesis routes (Nguyen & Dai, 2023) (Klappa et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1-Methyl-3-pyrrolidinyl)pyridine is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. Nelson et al. (1988) provide insights into the structural studies of N-substituted pyridinones, which share some structural motifs with our compound of interest, showcasing the importance of hydrogen bonding and molecular geometry (Nelson et al., 1988).

Chemical Reactions and Properties

The chemical reactivity and potential reactions of 3-(1-Methyl-3-pyrrolidinyl)pyridine derivatives can involve a range of transformations, including alkylation, acylation, and condensation reactions. The work by Amer et al. (2008) reviews the synthetic methods and reactions of 3-pyrrolidinones, providing a comprehensive overview of the chemical versatility and reactivity of such compounds (Amer et al., 2008).

Applications De Recherche Scientifique

Electronic and Photovoltaic Applications : Pyridine-based polyphenols, which include compounds like 3-(1-Methyl-3-pyrrolidinyl)pyridine, are found to have potential in electronic, opto-electronic, and photovoltaic applications. Their polyconjugated structures, low band gaps, high thermal stabilities, and potential for aerospace applications make them significant in these areas (Kaya, Yıldırım, & Avci, 2010).

Medicine and Industry : This compound is used in the synthesis of pyrrolidines under mild conditions, beneficial for both medicinal and industrial applications. The synthesis is achieved using N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka et al., 2022).

Radioligands for Neuronal Studies : The derivatives of 3-(1-Methyl-3-pyrrolidinyl)pyridine, such as 3-[(1-[11C]methyl-2(S)-pyrrolidinyl)methoxy]pyridine, have been synthesized successfully for in vivo studies of neuronal nicotinic acetylcholine receptors (Kassiou et al., 1997).

Biomedical Sensors and Catalysis : Pyridine derivatives have advanced in biomedical sensors and catalysis, with applications in multi-functional switches, biosensors, and functional soft materials (Halcrow, 2014).

Drug Discovery : The compound facilitates the synthesis of nucleophilic aromatic compounds, which is essential for drug discovery. This is achieved through Rhodium-catalyzed C-3/5 methylation of pyridines using temporary dearomatisation (Grozavu et al., 2020).

Corrosion Inhibition : It acts as an effective inhibitor for steel corrosion in acidic environments, particularly as a cathodic inhibitor (Bouklah et al., 2005).

Cognitive Enhancement : Certain ligands of this compound show potential for cognitive enhancement and anxiolytic activity, making them promising candidates for treating cognitive disorders (Lin et al., 1997).

Environmental Treatment : Sonochemical degradation of related pyridine compounds, when combined with various oxidants and solar irradiation, effectively removes toxic compounds, offering safe and environmentally friendly treatment options (Daware & Gogate, 2020).

Antitumor Activity : Novel analogues of this compound demonstrate promising antitumor activity in experimental models, particularly in peritoneal mesothelioma, with potential synergistic cytotoxic effects when combined with other drugs (Carbone et al., 2013).

Chemical Synthesis : It is also involved in various chemical synthesis processes like the preparation of pyrrolo-pyridines and quinolines, reacting with nitriles (Davis, Wakefield, & Wardell, 1992).

Safety And Hazards

Propriétés

IUPAC Name |

3-(1-methylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIZUEWXLJOVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337914 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-3-pyrrolidinyl)pyridine | |

CAS RN |

92118-22-4 | |

| Record name | 3-(1-Methyl-3-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)